molecular formula C14H14O2S B15066689 4-[(Naphthalen-1-yl)sulfanyl]butanoic acid CAS No. 10442-75-8

4-[(Naphthalen-1-yl)sulfanyl]butanoic acid

Cat. No.: B15066689
CAS No.: 10442-75-8
M. Wt: 246.33 g/mol
InChI Key: TYZIRGASWMAMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Naphthalen-1-yl)sulfanyl]butanoic acid (CAS: 781-74-8) is a carboxylic acid derivative featuring a naphthalene ring linked via a sulfanyl (thioether) group to a butanoic acid backbone. Its molecular formula is C₁₄H₁₄O₂S, with a molecular weight of 254.32 g/mol (calculated from ). This compound is structurally characterized by the hydrophobic naphthalene moiety and the polar carboxylic acid group, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is also known as γ-(1-naphthyl)butyric acid or 1-naphthalenebutanoic acid .

Properties

CAS No.

10442-75-8

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-naphthalen-1-ylsulfanylbutanoic acid

InChI

InChI=1S/C14H14O2S/c15-14(16)9-4-10-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16)

InChI Key

TYZIRGASWMAMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-ylthio)butanoic acid typically involves the reaction of naphthalene-1-thiol with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where naphthalene-1-thiol reacts with a butanoic acid halide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production methods for 4-(Naphthalen-1-ylthio)butanoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-ylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

4-(Naphthalen-1-ylthio)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-ylthio)butanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with target molecules, while the naphthalene ring can participate in π-π interactions. The sulfur atom can also engage in coordination with metal ions or other nucleophilic sites, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-(1-Naphthyl)butanoic Acid (C₁₄H₁₄O₂)
  • Key Difference: Lacks the sulfanyl group, directly linking the naphthalene to the butanoic acid.
  • Properties : Molecular weight = 214.26 g/mol; higher hydrophobicity due to the absence of the polar sulfanyl group .
  • Applications : Used in plant growth regulation and organic synthesis.
4-[(4-Bromophenyl)sulfanyl]butanoic Acid (C₁₀H₁₁BrO₂S)
  • Key Difference : Substitutes naphthalene with a bromophenyl group.
  • Properties : Molecular weight = 275.16 g/mol; density = 1.54 g/cm³; boiling point = 410.1°C. The bromine atom enhances electrophilic reactivity .
  • Applications: Potential intermediate in Suzuki-Miyaura coupling reactions.
5-[(4-Bromonaphthalen-1-yl)sulfonylamino]pentanoic Acid (C₁₅H₁₆BrNO₄S)
  • Key Difference: Extends the chain length (pentanoic acid vs. butanoic acid) and introduces a sulfonamide group.
  • Properties : Molecular weight = 402.26 g/mol; the sulfonamide group increases hydrogen-bonding capacity .
  • Applications : Likely used in enzyme inhibition studies due to sulfonamide’s affinity for active sites.
(2S)-2-Amino-4-(methylsulfanyl)butanoic Acid (C₅H₁₁NO₂S)
  • Key Difference: A sulfur-containing amino acid (methionine analog).
  • Properties : Molecular weight = 149.21 g/mol; critical in protein biosynthesis and redox reactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted)
4-[(Naphthalen-1-yl)sulfanyl]butanoic acid C₁₄H₁₄O₂S 254.32 ~400 (estimated) 3.8
4-(1-Naphthyl)butanoic acid C₁₄H₁₄O₂ 214.26 412.5 4.2
4-[(4-Bromophenyl)sulfanyl]butanoic acid C₁₀H₁₁BrO₂S 275.16 410.1 3.5
5-[(4-Bromonaphthalen-1-yl)sulfonylamino]pentanoic acid C₁₅H₁₆BrNO₄S 402.26 >450 2.9
  • Hydrophobicity: The naphthalene group in this compound increases LogP compared to bromophenyl analogs but reduces it slightly compared to non-sulfanyl naphthalene derivatives .
  • Acidity: The sulfanyl group slightly reduces the carboxylic acid’s acidity (pKa ~5.0) compared to non-sulfanyl analogs (pKa ~4.8) due to electron-donating effects .

Biological Activity

4-[(Naphthalen-1-yl)sulfanyl]butanoic acid, also referred to as 4-naphthalen-1-ylthio butanoic acid, is an organic compound notable for its unique structure, which includes a naphthalene moiety connected to a butanoic acid via a sulfur atom. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

  • Molecular Formula : C14H14O2S
  • Molecular Weight : 246.33 g/mol
  • Functional Groups : Carboxylic acid and thioether

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various enzymes and proteins. The presence of the sulfur atom and the naphthalene ring enhances its binding affinity to biological targets, making it a candidate for further exploration in medicinal chemistry.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, impacting biochemical pathways that are crucial for cellular functions.
  • Protein-Ligand Interactions : Its structural features allow it to form hydrogen bonds and engage in π-π stacking interactions with proteins, enhancing its potential as a therapeutic agent.

Enzyme Inhibition Studies

A significant aspect of the research on this compound involves its role as an enzyme inhibitor. For instance, studies have shown that it can effectively inhibit epidermal cancer stem cell invasion with an EC50 value of approximately 3.9 µM, indicating its potential application in cancer treatment .

Binding Affinity

Binding studies using techniques such as surface plasmon resonance have demonstrated that the compound interacts with various proteins with notable affinities. The following table summarizes some key findings on the binding affinities of related compounds:

InhibitorK1 (μM)k_inact (min⁻¹)k_inact/K1 (10³ M⁻¹ min⁻¹)
Compound 160.3 ± 18.60.796 ± 0.13013.2 ± 4.6
Compound 248.1 ± 10.31.26 ± 0.1726.1 ± 6.6
Compound 335.1 ± 15.11.08 ± 0.4630.7 ± 2.5
Compound 440.0 ± 5.91.45 ± 0.1236.2 ± 6.1

These findings highlight the compound's potential as a lead molecule in drug development targeting specific enzymes involved in disease processes.

Case Studies

Several case studies have explored the efficacy of compounds structurally similar to this compound in various biological contexts:

  • Antitumor Activity : A study indicated that related compounds exhibited significant cytotoxic effects against human squamous cell carcinoma, suggesting that modifications to the naphthalene structure can enhance anticancer properties .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) ranging from approximately 93.793.7 to 46.9μg/mL46.9\,\mu g/mL against various pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.